10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane

Lipophilicity Membrane permeability Physicochemical profiling

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane (CAS 147011-43-6) is a spirocyclic building block featuring a 5,8-dioxa-10-azadispiro[2.0.4.3]undecane core with an N-benzyl substituent. Its molecular formula is C₁₅H₁₉NO₂ (MW = 245.32 g/mol).

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 147011-43-6
Cat. No. B3047880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane
CAS147011-43-6
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC12CN(CC23OCCO3)CC4=CC=CC=C4
InChIInChI=1S/C15H19NO2/c1-2-4-13(5-3-1)10-16-11-14(6-7-14)15(12-16)17-8-9-18-15/h1-5H,6-12H2
InChIKeyOWIKXZCJZUVNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane (CAS 147011-43-6): Core Chemical Identity and Sourcing Profile


10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane (CAS 147011-43-6) is a spirocyclic building block featuring a 5,8-dioxa-10-azadispiro[2.0.4.3]undecane core with an N-benzyl substituent. Its molecular formula is C₁₅H₁₉NO₂ (MW = 245.32 g/mol). The compound belongs to the class of azadispiro heterocycles and is utilized as a versatile intermediate in medicinal chemistry, notably in the synthesis of kinase inhibitors and quinolone antibacterials [1]. It is commercially available from multiple suppliers at purities ranging from 95% to 98%, with batch-specific analytical data (NMR, HPLC, GC) provided upon request .

Why Generic Substitution Fails for 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane


The 10-(phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane scaffold cannot be trivially replaced by its closest in-class analogs due to quantitative differences in lipophilicity, polar surface area, and synthetic handle identity. The N-benzyl substituent imparts a calculated LogP of 1.96, approximately 4.4-fold higher than the unsubstituted parent scaffold (LogP = 0.44) and 1.3-fold higher than the corresponding 11-ketone analog (LogP ≈ 1.49) [1]. Concurrently, the polar surface area (PSA = 21.70 Ų) is substantially lower than both the parent scaffold (PSA = 30.49 Ų) and the 11-ketone derivative (PSA = 38.77 Ų), indicating markedly different membrane permeability profiles that directly impact biological distribution and off-target engagement . Furthermore, the benzyl group functions as a hydrogenolyzable protecting group, enabling a divergent synthetic strategy that is structurally precluded in N–H or N–alkyl analogs lacking this moiety [2].

Quantitative Differentiation Evidence: 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane vs. Closest Analogs


Lipophilicity (LogP): ~4.4-Fold Increase Over Parent Scaffold Enhances Membrane Permeability Potential

The N-benzyl substituent on 10-(phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane elevates its calculated LogP to 1.96, compared to 0.44 for the unsubstituted parent scaffold 5,8-dioxa-10-azadispiro[2.0.4.3]undecane (CAS 129321-60-4) [1]. This represents an approximately 4.4-fold increase in octanol-water partition coefficient, which is predictive of significantly enhanced passive membrane permeability. The 11-ketone analog (CAS 147011-42-5) exhibits an intermediate LogP of 1.49 .

Lipophilicity Membrane permeability Physicochemical profiling

Polar Surface Area (PSA): 29–44% Reduction vs. Analogs Favors Blood-Brain Barrier Penetration

The target compound exhibits a calculated polar surface area of 21.70 Ų, which is 29% lower than the parent scaffold (PSA = 30.49 Ų, CAS 129321-60-4) and 44% lower than the 11-ketone analog (PSA = 38.77 Ų, CAS 147011-42-5) [1]. In medicinal chemistry, PSA values below 60–70 Ų are generally favorable for oral bioavailability, and values below approximately 30 Ų are strongly associated with enhanced CNS penetration.

Polar surface area Blood-brain barrier CNS drug design

Synthetic Divergence: Hydrogenolyzable N-Benzyl Group Enables Orthogonal Functionalization Strategies

The N-benzyl substituent on 10-(phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C, EtOH, 50 psi, 5 h) to yield the parent 5,8-dioxa-10-azadispiro[2.0.4.3]undecane scaffold [1]. This contrasts with the 11-ketone analog (CAS 147011-42-5), which, while also bearing an N-benzyl group, contains a ketone functionality that imposes different reactivity constraints. The parent scaffold (CAS 129321-60-4), lacking the benzyl group entirely, cannot participate in this protecting-group-based synthetic strategy.

Protecting group strategy Hydrogenolysis Divergent synthesis

Physicochemical Space Differentiation: Boiling Point and Density Baseline of the Debenzylated Scaffold

While direct boiling point and density data for 10-(phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane are not publicly reported, the parent scaffold (CAS 129321-60-4) exhibits a predicted boiling point of 258.6 ± 25.0 °C at 760 mmHg and a predicted density of 1.23 ± 0.1 g/cm³ . The target compound, bearing an additional benzyl substituent (adding C₇H₆, +88.1 g/mol), is expected to possess a significantly higher boiling point and altered density, which directly impacts purification strategy (e.g., distillation feasibility, chromatographic conditions) and formulation considerations.

Physicochemical properties Boiling point Density Purification

Commercial Purity Tiering: 98% vs. 95% Grade Impact on Downstream Synthetic Yield

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is commercially offered at two principal purity grades: 95%+ (e.g., Bidepharm, Ambeed) and 98% (e.g., Leyan, MolCore) . The 98% grade, with a 3-percentage-point higher purity, translates to 30 mg less impurity per gram of material. In a multi-step synthesis where this compound serves as a key intermediate, this purity differential can reduce side-product formation in subsequent steps, improving overall yield and simplifying purification of final compounds.

Purity Synthetic yield Procurement specification

Evidence-Based Application Scenarios for 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane


CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable LogP and PSA Profile

The combination of a moderate LogP (1.96) and low PSA (21.70 Ų) positions 10-(phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane as a preferred spirocyclic building block for designing brain-penetrant kinase inhibitors, including EGFR-targeted agents analogous to Simotinib . Its physicochemical profile aligns with established CNS multiparameter optimization (MPO) criteria, making it suitable for neuroscience drug discovery programs where the parent scaffold (LogP = 0.44, PSA = 30.49) would be disadvantaged due to lower lipophilicity and higher polarity.

Divergent Library Synthesis via Traceless N-Benzyl Protecting Group Strategy

The hydrogenolyzable N-benzyl group enables a divergent synthesis approach where 10-(phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane serves as a common advanced intermediate. Following initial scaffold elaboration, the benzyl group can be cleanly removed (H₂, Pd/C, 50 psi) to reveal a secondary amine for further diversification [1]. This strategy is not accessible with the parent unsubstituted scaffold (CAS 129321-60-4), which lacks orthogonal N-protection.

High-Purity Procurement for Multi-Step Pharmaceutical Intermediate Synthesis

For applications in pharmaceutical intermediate synthesis—such as the preparation of quinolone antibacterials or EGFR-targeted kinase inhibitors—procurement of the 98% purity grade (e.g., from Leyan, MolCore) is recommended over the standard 95%+ grade to minimize impurity carryover and maximize downstream synthetic yield . The 3% absolute purity differential translates to a measurable reduction in side-product formation across multi-step sequences.

Scaffold-Hopping and Bioisostere Replacement Programs in Medicinal Chemistry

The 5,8-dioxa-10-azadispiro[2.0.4.3]undecane core represents a conformationally constrained, three-dimensional scaffold that can serve as a bioisostere for piperidine, morpholine, or piperazine rings in lead optimization . The N-benzylated variant (CAS 147011-43-6) provides a higher degree of lipophilicity and structural complexity than simple monocyclic amines, making it a valuable tool for scaffold-hopping campaigns aimed at improving target selectivity and pharmacokinetic profiles.

Quote Request

Request a Quote for 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.